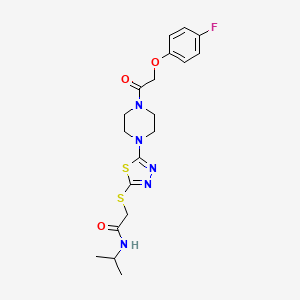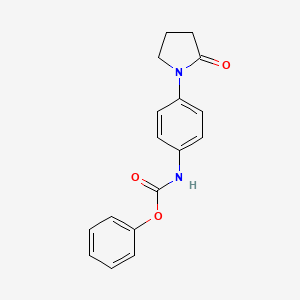
Phenyl (4-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides are new antimicrotubule agents targeting the colchicine-binding site . They exhibit antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines .
Synthesis Analysis
The synthesis of related compounds has been carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Another study synthesized a new alkylaminophenol compound by the Petasis reaction .Molecular Structure Analysis
The structural analysis of a related molecule, a biologically important alkylaminophenol compound, was performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .Chemical Reactions Analysis
In the synthesis of related compounds, n-butyl (3R)-4-amino-3-phenylbutyrate is alkylated with haloacetamide in DMF in the presence of potassium phosphate monohydrate, and the intermediate 4-carbamoylmethylamino-3-phenylbutyrate is subsequently cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Antitumor Drug Synthesis : Phenylcarbamate derivatives, such as phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, have been synthesized and are important intermediates in antitumor drugs, especially small molecular inhibitors of cancer. The synthesis involved acylation and nucleophilic substitution, optimized for effective production (Gan et al., 2021).
Organocatalysis : Novel pyrrolidine-carbamate based catalysts have been developed for asymmetric Michael addition of ketones to nitroolefins, showcasing excellent yields and stereoselectivity. This demonstrates the utility of pyrrolidine derivatives in organic synthesis and organocatalysis (Kaur et al., 2018).
Material Science and Polymer Research
Polymer Light-Emitting Diodes (PLEDs) : A study on cationic iridium(III) complexes with 1,10-phenanthroline derivatives containing a carbazole–oxadiazole unit showcased their application in PLEDs. These complexes demonstrated high thermal stability and were used as dopants in PLEDs, indicating their potential in advanced material science applications (Tang et al., 2014).
Supramolecular Self-Assembly : Research on heteroditopic monomers for chemically and electrochemically responsive supramolecular ensembles displayed molecular switching characteristics. These findings contribute to the development of smart materials and molecular devices (Kim et al., 2015).
Pharmaceutical and Medicinal Chemistry
- Nicotinic Acetylcholine Receptor Ligands : Phenylcarbamate derivatives have been synthesized and evaluated for their affinity towards different nicotinic acetylcholine receptor subtypes, highlighting their potential in neuroscience research and as therapeutic agents (Gündisch et al., 2004).
Electrochemical Applications
- Electrochromic Polycarbazole Films : The electrochemical synthesis of polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles demonstrated significant electrochromic behavior, which is crucial for the development of smart windows and display technologies (Hsiao & Lin, 2016).
Mecanismo De Acción
Target of Action
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate interacts with its targets, the microtubules, by binding to the colchicine-binding site . This binding leads to the depolymerisation of microtubules , disrupting their normal function .
Biochemical Pathways
The interaction of Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate with microtubules affects the cell cycle progression , specifically blocking it in the G2/M phase . This blockage can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been shown to exhibitantiproliferative activity in the low nanomolar to low micromolar range , suggesting that they may have good bioavailability.
Result of Action
The result of Phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate’s action is the inhibition of cell proliferation . By disrupting microtubule function and blocking cell cycle progression, this compound can effectively inhibit the growth of cells, particularly cancer cells .
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The discovery of new compounds having the antiproliferative action against cancer cells is very important .
Propiedades
IUPAC Name |
phenyl N-[4-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-7-4-12-19(16)14-10-8-13(9-11-14)18-17(21)22-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRJNWPUYPJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
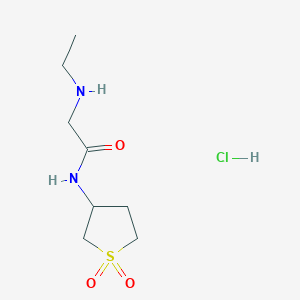
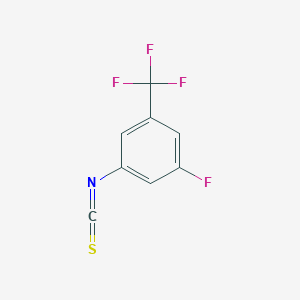
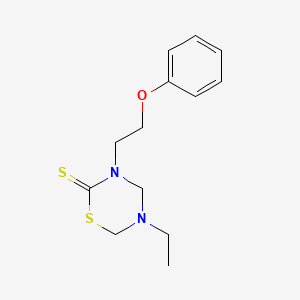


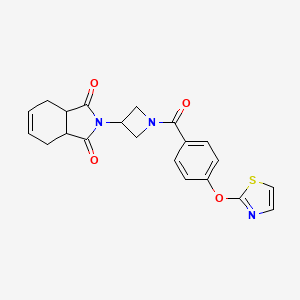
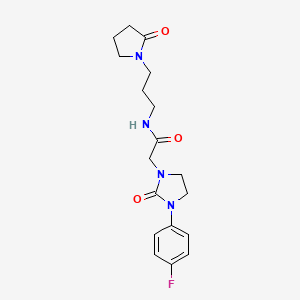
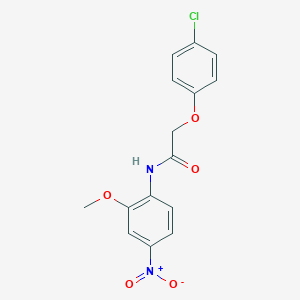
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)
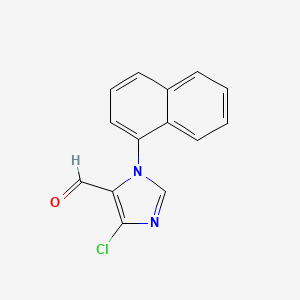

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)
